4-Cyclopropyl-3-methoxybenzonitrile
Description
4-Cyclopropyl-3-methoxybenzonitrile is a benzonitrile derivative featuring a cyclopropyl group at the para position (C4) and a methoxy group at the meta position (C3) relative to the nitrile functionality. This compound is synthesized via a palladium-catalyzed cross-coupling reaction between 4-cyano-2-methoxyphenyl methanesulfonate and potassium cyclopropyltrifluoroborate, achieving a high yield of 91% under optimized conditions (Pd(OAc)₂ and RuPhos catalyst system) . The nitrile group enhances the compound’s polarity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules requiring electron-withdrawing substituents.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
HFYJJYNAMVZSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Methoxylation: The methoxy group is introduced via methylation reactions, commonly using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1. Comparative Analysis of this compound and Methyl 4-(Cyclopropylmethoxy)-3-Hydroxybenzoate
Biological Activity
4-Cyclopropyl-3-methoxybenzonitrile is an organic compound characterized by its unique structural features, including a cyclopropyl group, a methoxy group, and a benzonitrile moiety. Its molecular formula is CHNO, and it holds potential in various fields such as medicinal chemistry and materials science. Despite the limited specific biological activity data available for this compound, research into similar compounds suggests several pharmacological properties worth exploring.
Structural Characteristics
The arrangement of functional groups in this compound influences its chemical reactivity and biological activities. The presence of the cyclopropyl group may enhance the binding affinity to biological targets due to its unique three-membered ring structure. This can affect molecular interactions in biological systems.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzonitrile | Contains a methoxy and nitrile group | Lacks the cyclopropyl moiety |
| 3-Cyclopropoxy-4-methoxybenzonitrile | Cyclopropyl and methoxy groups on different positions | Different positioning of substituents |
| 4-Cyclopropyl-2-methoxybenzonitrile | Similar cyclopropyl and methoxy groups | Methoxy group at the ortho position relative to cyano |
| 4-Bromo-N-cyclopropyl-3-methoxybenzamide | Bromine substitution instead of cyano | Incorporates an amide functional group |
Potential Biological Activities
While direct studies on this compound are scarce, similar compounds have been reported to exhibit various biological activities:
- Anti-inflammatory Properties : Derivatives of methoxybenzonitriles have shown anti-inflammatory effects, suggesting that this compound may also possess similar properties.
- Analgesic Activity : Compounds with analogous structures have been studied for their analgesic effects, indicating potential pain-relieving applications.
- Antibacterial Activity : Some related compounds have demonstrated antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, which may be relevant for further investigation into this compound's efficacy against bacterial infections.
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups can modulate binding affinity and specificity, potentially leading to various pharmacological effects.
Case Studies
Case studies involving structurally related compounds provide insights into potential applications:
- Dihydroquinazolinone Derivatives : Research has shown that modifications in similar chemical scaffolds can enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity against malaria parasites (PfATP4). This highlights the importance of structural optimization in drug development .
- Selenazole Derivatives : Investigations into selenazole derivatives have revealed significant antibacterial activity, suggesting that similar modifications in this compound could lead to enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
